molecular formula C12H10F3N3O B7530934 N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide

Cat. No. B7530934
M. Wt: 269.22 g/mol
InChI Key: QNZPMDIZAQDTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide (TFMPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFMPA is a pyrazole derivative that has been found to have various biochemical and physiological effects. In

Mechanism of Action

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide acts as a competitive antagonist at the benzodiazepine site of the GABA(A) receptor. This means that it binds to the same site as benzodiazepine drugs such as Valium and Xanax, but instead of enhancing the activity of the receptor, it inhibits it. This leads to a decrease in the inhibitory activity of the GABA(A) receptor, which can have various effects on the brain and body.
Biochemical and Physiological Effects
N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating a potential role in the regulation of movement. It has also been found to have anxiogenic effects, which means that it can increase anxiety levels in animals. Additionally, N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide has been found to have anticonvulsant effects, which could make it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide is that it is a selective antagonist of the benzodiazepine site of the GABA(A) receptor, which means that it can be used to study the specific effects of this site without affecting other sites on the receptor. However, one limitation of N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide. One area of interest is the role of the GABA(A) receptor in the regulation of sleep, and N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide could be used to study this in more detail. Additionally, N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide could be used to study the role of the GABA(A) receptor in the regulation of movement and its potential applications in the treatment of movement disorders. Finally, N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide could be used to study the effects of the benzodiazepine site of the GABA(A) receptor in various neurological disorders, which could lead to the development of new treatments.

Synthesis Methods

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl 2-bromoacetate to form 4-(trifluoromethyl)phenylhydrazine dihydrobromide. This compound is then reacted with sodium ethoxide to form the corresponding sodium salt, which is further reacted with ethyl chloroacetate to form the final product, N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide.

Scientific Research Applications

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been found to have an inhibitory effect on the GABA(A) receptor, which is a major inhibitory neurotransmitter in the brain. This makes N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide a potential tool for studying the role of the GABA(A) receptor in various neurological disorders such as anxiety, epilepsy, and sleep disorders.

properties

IUPAC Name

N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-8(19)17-9-2-4-10(5-3-9)18-11(6-7-16-18)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZPMDIZAQDTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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